Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate
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Overview
Description
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate is an organic compound with a complex structure that includes both ester and aromatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting intermediate can then be further reacted with ethyl alcohol to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The aromatic rings may also participate in π-π interactions with other aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[3-(4-methylphenyl)propanoyl]benzoate
- Ethyl 3-[3-(4-methoxyphenyl)propanoyl]benzoate
- Ethyl 3-[3-(4-methylsulfanylphenyl)propanoyl]benzoate
Uniqueness
Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C19H18O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)17-5-3-4-16(12-17)18(20)11-10-14-6-8-15(13-23)9-7-14/h3-9,12-13H,2,10-11H2,1H3 |
InChI Key |
DXBLSPQYYWZOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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